N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-Phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (molecular formula: C₂₇H₂₂N₄O; molecular weight: 418.50 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxamide group at position 2, phenethyl substitution on the carboxamide nitrogen, and phenyl groups at positions 5 and 7 of the fused pyrimidine ring . The compound’s ChemSpider ID is 900786, and it is registered under CAS RN 326923-21-1 .
Properties
Molecular Formula |
C27H22N4O |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5,7-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H22N4O/c32-27(28-17-16-20-10-4-1-5-11-20)24-19-26-29-23(21-12-6-2-7-13-21)18-25(31(26)30-24)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,32) |
InChI Key |
OHNUDMGPUOZNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclization reactions. A widely adopted method involves the condensation of 5-aminopyrazole derivatives with 1,3-diketones or equivalents. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux converts the diol into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency .
Key Reaction Conditions for Core Formation
| Step | Reactants | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + Diethyl malonate | NaOEt (base) | Reflux | 89% |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 110°C | 61% |
Functionalization at Positions 5 and 7
Introducing phenyl groups at positions 5 and 7 is achieved through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . For instance, intermediate 2 undergoes coupling with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C . This step installs phenyl groups at both positions, yielding 5,7-diphenyl-2-methylpyrazolo[1,5-a]pyrimidine (3 ) with 75–85% yield .
Optimization Insights
-
Catalyst Selection : Pd(OAc)₂ or Pd(PPh₃)₄ provides comparable yields, but the latter reduces side reactions .
-
Solvent System : A 3:1 dioxane/water ratio maximizes solubility and reaction efficiency .
Carboxamide Group Installation at Position 2
The phenethyl carboxamide moiety is introduced via acyl chloride intermediacy or direct coupling . In one approach, the methyl group at position 2 of 3 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by conversion to the acyl chloride with thionyl chloride (SOCl₂) . Reaction with phenethylamine in dichloromethane (DCM) at 0°C affords the target carboxamide in 70–78% yield .
Alternative Route :
A more efficient method involves one-pot coupling of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with phenethylamine using N,N-diisopropylethylamine (DIPEA) as a base, achieving 82% yield .
Critical Parameters for Carboxamide Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes hydrolysis |
| Base | DIPEA | Enhances nucleophilicity |
| Solvent | Anhydrous DCM | Prevents side reactions |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Structural validation employs:
-
¹H/¹³C NMR : Key signals include the pyrimidine CH (δ 5.92 ppm) and carboxamide NH (δ 8.2–8.5 ppm) .
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 418.5 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
Route Efficiency
| Method | Total Yield | Steps | Advantages |
|---|---|---|---|
| Cyclization → Suzuki → Acylation | 34% | 5 | High purity, scalable |
| One-pot Coupling | 45% | 3 | Faster, fewer intermediates |
Challenges and Mitigations
Chemical Reactions Analysis
N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. A study conducted on A549 (lung cancer) and MCF-7 (breast cancer) cells showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action can be beneficial in treating diseases characterized by chronic inflammation.
Antimicrobial Properties
This compound and its derivatives have shown efficacy against a range of bacterial strains. In vitro studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of this compound was performed using various cancer cell lines. The study evaluated the compound's effects on cell viability and apoptosis induction through flow cytometry and caspase activity assays.
Case Study 2: Anti-inflammatory Mechanisms
A separate study focused on the anti-inflammatory effects of the compound in a model of lipopolysaccharide-induced inflammation in macrophages. The results indicated a reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of key analogues:
Structure-Activity Relationship (SAR) Insights
- Position 5 and 7 Substitutions : Bulky groups (e.g., diphenyl) may enhance receptor affinity but reduce solubility. Methyl or chloro groups balance reactivity and metabolic stability .
- Carboxamide Side Chain : The phenethyl group in the target compound could enhance binding to hydrophobic pockets in target proteins compared to shorter chains (e.g., ethyl in 5a) .
- Heterocyclic Modifications : The pyrazolo[1,5-a]pyrimidine core is versatile; substitutions at position 2 (carboxamide) and positions 5/7 dictate target selectivity and pharmacokinetics .
Biological Activity
N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is characterized by its unique fused ring structure. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antifungal properties. This article will explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features:
- Phenethyl group at the nitrogen position
- Diphenyl substitutions at the 5 and 7 positions of the pyrazolo ring
- Carboxamide functional group at position 2
This structural arrangement contributes to its diverse biological activities and chemical reactivity .
Anticancer Activity
Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that this compound inhibits cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Similar compounds have been reported to exhibit potent antifungal activity against pathogens such as Sclerotinia sclerotiorum. For instance, a related derivative demonstrated an EC50 value of 0.20 mg/L against this pathogen, suggesting that N-phenethyl derivatives could possess comparable efficacy .
Anti-inflammatory Activity
In addition to its anticancer and antifungal activities, this compound may also exhibit anti-inflammatory effects. Studies suggest that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property could be beneficial in treating inflammatory diseases .
Molecular Interactions
The biological activity of this compound is thought to arise from its ability to interact with specific target proteins involved in cell signaling pathways. Molecular docking studies have revealed potential binding sites on proteins such as succinate dehydrogenase (SDH), where hydrogen bonds and π interactions play crucial roles in mediating the compound's effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazolo[1,5-a]pyrimidines indicates that modifications to the phenethyl group or diphenyl substitutions can significantly influence biological activity. Understanding these relationships helps in designing more potent derivatives with enhanced therapeutic profiles .
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Doxorubicin | MCF-7 | 10 |
Study 2: Antifungal Activity Assessment
An investigation into the antifungal properties revealed that N-phenethyl derivatives exhibited effective inhibition against Valsa mali with an EC50 value significantly lower than that of commercial fungicides.
| Compound | Pathogen | EC50 (mg/L) |
|---|---|---|
| N-phenethyl derivative | Valsa mali | 3.68 |
| Fluxapyroxad | Valsa mali | 12.67 |
Q & A
Q. What synthetic routes are available for N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, and what are their key steps?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of precursors like methyl 3-amino-1H-pyrazole-4-carboxylate with β-ketoesters or chalcones under catalytic conditions (e.g., NaF-alumina) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Hydrolysis of ester groups to carboxylic acids, followed by bis(pentafluorophenyl) carbonate (BPC) -mediated amidation with phenethylamine to install the carboxamide moiety .
- Optimization : Microwave-assisted amidation improves reaction efficiency and yield compared to traditional heating .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substitution patterns (e.g., phenyl groups at positions 5 and 7) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like carboxamide (C=O stretch at ~1670–1690 cm) .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
Q. How is inhibitory activity against proteases like cathepsins evaluated?
- Enzyme Assays : Cathepsin K/B inhibition is measured using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in buffer (pH 5.5, 37°C). IC values are calculated from dose-response curves .
- Controls : Include positive inhibitors (e.g., E-64 for cathepsin B) and blank reactions to account for autofluorescence .
Advanced Research Questions
Q. How do structural modifications influence biological activity and selectivity?
- Substitution Effects :
- Phenethyl vs. Alkyl Groups : The N-phenethyl moiety enhances cathepsin K selectivity (IC ~25 µM) compared to bulkier groups like N-2-picolyl, which favor cathepsin B inhibition .
- Phenyl at Position 7 : Removal reduces binding affinity due to loss of hydrophobic interactions with enzyme active sites .
- Trifluoromethyl Additions : Introducing -CF at position 2 improves metabolic stability and membrane permeability .
Q. How can conflicting IC50_{50}50 values across studies be resolved?
- Assay Conditions : Variability in buffer pH, ionic strength, or substrate concentration can alter enzyme kinetics. Standardize protocols (e.g., 100 mM sodium acetate, pH 5.5 for cathepsins) .
- Structural Verification : Confirm compound purity and regiochemistry via X-ray crystallography or 2D NMR to rule out isomer contamination .
Q. What strategies optimize in vivo pharmacokinetics for therapeutic applications?
Q. How is site-selective C–H functionalization achieved in pyrazolo[1,5-a]pyrimidines?
- Catalyst Control : Pd(OAc) with tert-butylphosphine ligands enables sp-C arylation at position 3, while CuI promotes sp-C coupling at methyl groups .
- Solvent Effects : DMA enhances sp-selectivity, whereas DMF favors sp-functionalization .
Methodological Considerations
Q. What protocols mitigate toxicity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
